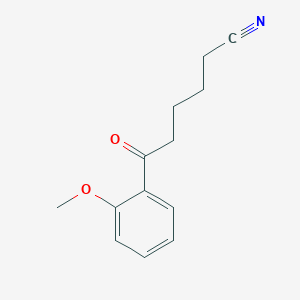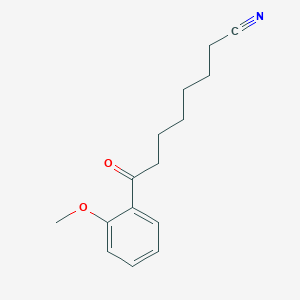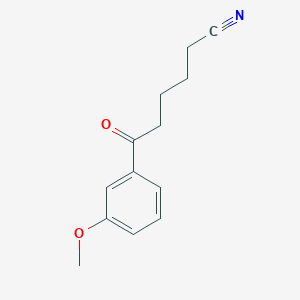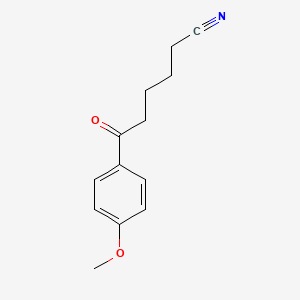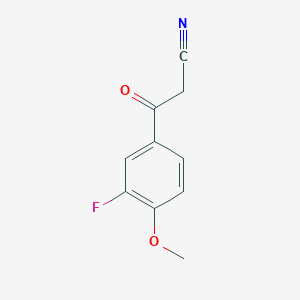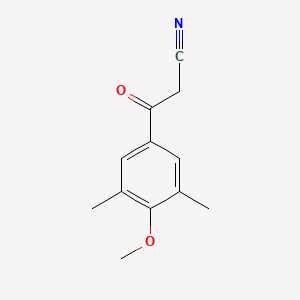
5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-4-methoxyphenylboronic acid” is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It has a molecular weight of 169.95 . It’s commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid” are not available, boronic acids like “3-Fluoro-4-methoxyphenylboronic acid” are often used as reactants in various chemical reactions .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-4-methoxyphenylboronic acid” is C7H8BFO3 . It has an average mass of 169.946 Da and a mono-isotopic mass of 170.055054 Da .
Chemical Reactions Analysis
Boronic acids like “3-Fluoro-4-methoxyphenylboronic acid” are used in various chemical reactions. For example, they are used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, Suzuki-Miyaura cross-coupling, and Heck reactions under air .
Physical And Chemical Properties Analysis
“3-Fluoro-4-methoxyphenylboronic acid” is a white powder . It has a molecular weight of 169.95 .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Metabolic Significance and Physiological Roles
This compound is also relevant in the context of metabolomics. Metabolites like 3-methyl-2-oxovaleric acid and 5-oxoproline, which are structurally similar or related to 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid, play significant roles in energy metabolism and interorgan signaling, particularly involving brown and beige adipose tissues (Anna Whitehead et al., 2021).
Antibacterial and Antituberculosis Activity
The structure of this compound, particularly its fluorine components, lends itself to the synthesis of compounds with antibacterial and antituberculosis activities. For example, oxovanadium complexes with fluoroquinolone ligands, which might share structural similarities, have been studied for their in vitro antibacterial activity and show promising results against various microorganisms (Sanjay B. Gajera et al., 2015).
Imaging and Diagnostic Applications
Compounds structurally related or containing elements of this compound are used in imaging and diagnostics. For instance, derivatives of fluorinated compounds are utilized in PET imaging for studying inflammation and other clinical conditions (M. Brier et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDQRZXOWPVVDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645313 |
Source


|
| Record name | 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898765-93-0 |
Source


|
| Record name | 3-Fluoro-4-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Fluoro-4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




